molecular formula C13H15NO3 B2851951 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde CAS No. 773092-83-4

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde

Cat. No.: B2851951
CAS No.: 773092-83-4
M. Wt: 233.267
InChI Key: KJOKEEBMLQVNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-(2-oxopyrrolidin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid.

    Reduction: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The aldehyde group, for example, can form covalent bonds with nucleophilic sites on proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: A precursor in the synthesis of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde.

    2-(2-Oxopyrrolidin-1-yl)ethanol: Another precursor used in the synthesis.

    4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid: An oxidation product of the compound.

Uniqueness

This compound is unique due to its specific structure, which combines an aldehyde group with a pyrrolidinone moiety. This combination allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .

Properties

IUPAC Name

4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-10-11-3-5-12(6-4-11)17-9-8-14-7-1-2-13(14)16/h3-6,10H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOKEEBMLQVNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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